(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring a thiazole ring substituted with dimethyl groups and a pyrrolidine ring linked to a pyrazine moiety via an oxy bridge
Scientific Research Applications
(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and as a potential therapeutic agent.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to inhibit specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The pyrrolidine ring is then introduced via nucleophilic substitution or cycloaddition reactions. The final step involves the coupling of the pyrazine moiety through an etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Mechanism of Action
The mechanism of action of (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing the thiazole ring, such as thiamine (vitamin B1), exhibit diverse biological activities.
Pyrrolidines: Pyrrolidine derivatives are known for their pharmacological properties, including antiviral and anticancer activities.
Pyrazines: Pyrazine-containing compounds are used in various applications, from pharmaceuticals to agrochemicals
Uniqueness
What sets (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-9-13(21-10(2)17-9)14(19)18-6-3-11(8-18)20-12-7-15-4-5-16-12/h4-5,7,11H,3,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLFDCDIDOEPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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